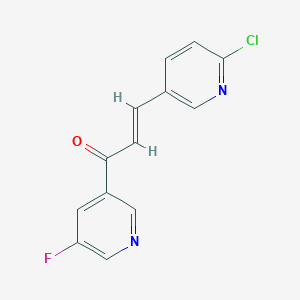

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one

説明

特性

IUPAC Name |

3-(6-chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O/c14-13-4-2-9(6-17-13)1-3-12(18)10-5-11(15)8-16-7-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUMYQDJSRHAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=CC(=O)C2=CC(=CN=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and 5-fluoropyridine-3-carbaldehyde.

Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate enone precursor under basic conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, at elevated temperatures (around 60-80°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

化学反応の分析

Types of Reactions

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl or fluoropyridinyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyridines.

科学的研究の応用

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.

作用機序

The mechanism of action of 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves:

Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.

Binding Interactions: The presence of chloropyridinyl and fluoropyridinyl groups allows for strong binding interactions with target molecules, enhancing its efficacy.

類似化合物との比較

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The target compound belongs to a broader family of chalcone derivatives with pyridine substituents. Key structural analogs and their differentiating features include:

Electronic Effects: The chloro and fluoro substituents on pyridine rings in the target compound introduce strong electron-withdrawing effects, enhancing electrophilicity at the α,β-unsaturated ketone. This contrasts with analogs bearing electron-donating groups (e.g., methoxy or amino substituents), which show reduced reactivity but improved inhibitory activity in antimalarial assays . Halogen bonding: The 6-Cl and 5-F groups may engage in halogen bonding with biological targets, a feature absent in non-halogenated analogs like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

Stereochemical and Conformational Differences :

- Dihedral angles between aromatic rings in chalcones significantly impact molecular planarity and intermolecular interactions. For example, derivatives like (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit dihedral angles of 7.14°–56.26°, influencing crystallographic packing and solubility . The target compound’s dihedral angle remains uncharacterized but is expected to vary due to steric clashes between the pyridine rings.

Biological Activity: Antimalarial Potential: Unlike methoxy- or amino-substituted chalcones (e.g., (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, 50% PfFd-PfFNR inhibition), the target compound’s halogenated pyridine rings may prioritize interactions with insecticidal targets over antimalarial enzymes . Agrochemical Applications: The morpholine-containing analog in demonstrates cell wall synthesis inhibition, while the target compound’s halogenated pyridine scaffold aligns with known insecticidal motifs (e.g., neonicotinoids) .

Synthetic and Physicochemical Properties :

- Synthesis : The target compound likely requires regioselective halogenation under controlled conditions, contrasting with simpler phenyl-substituted chalcones synthesized via one-step Claisen-Schmidt reactions .

- Solubility : The absence of ionizable groups (cf. the dihydrochloride salt in ) may limit aqueous solubility, necessitating formulation adjustments for biological testing .

Research Findings and Data Tables

Key Comparative Data

生物活性

3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 236.66 g/mol. Its structure features a conjugated system which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the compound's antibacterial properties. A series of derivatives based on the pyridine structure were synthesized and evaluated for their antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values ranged from 4 to 64 µg/mL, indicating significant potency against gram-positive bacteria .

The mechanism by which 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one exerts its antibacterial effects involves the inhibition of bacterial protein synthesis. Molecular docking studies suggest that the compound binds effectively to the ribosomal subunit, disrupting protein translation .

Study 1: Synthesis and Evaluation

In a study published in Molecules, researchers synthesized several derivatives of the compound and tested their antibacterial efficacy. One derivative exhibited an MIC value of 0.25 µg/mL, which was eight times more potent than linezolid, a standard antibiotic . The study also confirmed that these compounds could inhibit biofilm formation, a critical factor in bacterial persistence.

Study 2: Cytotoxicity Assessment

Another important aspect of biological activity is cytotoxicity. Experiments conducted on human cell lines demonstrated that while the compound was effective against bacteria, it showed low cytotoxicity, making it a promising candidate for further development as an antibacterial agent .

Data Table: Biological Activity Summary

| Activity | Tested Strains | MIC (µg/mL) | Comments |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 4 - 64 | Effective against gram-positive bacteria |

| Antibacterial | Enterococcus faecalis | 4 - 64 | Significant potency |

| Cytotoxicity | Human cell lines | >100 | Low cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The Claisen-Schmidt condensation is a standard method for synthesizing α,β-unsaturated ketones (chalcones). For this compound, equimolar pyridine aldehydes and ketones can be reacted under basic conditions (e.g., NaOH/ethanol). Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, improve yield and reduce reaction time by enhancing electron transfer . Optimization involves varying catalyst loading (5–15 mol%), temperature (60–80°C), and solvent polarity (ethanol vs. DMF). Monitoring via TLC and purification by recrystallization (ethanol/water) ensures product purity.

Q. How should researchers characterize the compound using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, the enone proton (CH=CO) appears as a doublet of doublets (δ 7.5–8.5 ppm, J = 15–16 Hz), while pyridine protons resonate at δ 8.0–9.0 ppm . IR shows C=O stretching (~1650 cm⁻¹) and C=C (~1600 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure. Key parameters include bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles between pyridine rings (typically 7–56°) . Use ORTEP-3 for molecular visualization .

Q. What safety protocols are essential during synthesis and handling?

- Methodology : Use fume hoods for volatile reagents (e.g., chloropyridines). Personal protective equipment (gloves, goggles) is mandatory. Quench reactions with dilute HCl to neutralize bases. Store the compound in amber vials at 4°C to prevent photodegradation. MSDS guidelines for similar chalcones recommend avoiding inhalation and skin contact due to potential irritancy .

Advanced Research Questions

Q. How do substituents on the pyridine rings influence molecular conformation and intermolecular interactions?

- Methodology : SCXRD data reveal that electron-withdrawing groups (e.g., -Cl, -F) increase planarity between the pyridine rings and the enone system. Dihedral angles in analogous compounds range from 7.14° (nearly coplanar) to 56.26° (twisted), affecting π-π stacking and dipole interactions . Hirshfeld surface analysis quantifies interactions: F⋯H (2–3% surface area) and Cl⋯Cl contacts (~1%) contribute to crystal packing .

Q. How can computational methods predict reactivity and physicochemical properties?

- Methodology :

- Molecular Mechanics : Calculate strain energy and torsional barriers to assess stability. For chalcones, MM2 force fields predict conformational preferences (e.g., s-cis vs. s-trans enone) .

- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4–5 eV) and charge distribution. Fluorine substituents lower LUMO energy, enhancing electrophilicity .

Q. How should researchers resolve contradictions in crystallographic data or spectral assignments?

- Methodology : Validate SCXRD data with PLATON/ADDSYM to check for missed symmetry or twinning . For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve coupling networks. Cross-reference with analogous compounds: For example, enone protons in (E)-1-(5-chlorothiophen-2-yl) derivatives show similar splitting patterns .

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

- Methodology : Compare heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) vs. homogeneous bases (KOH). Heterogeneous systems offer recyclability (3–5 cycles with <10% activity loss) and higher turnover numbers (TON > 500) . Kinetic studies (Arrhenius plots) identify rate-limiting steps (e.g., aldol addition vs. dehydration).

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。